molecular formula C6H14O6 B057213 D-Iditol CAS No. 25878-23-3

D-Iditol

Cat. No.: B057213
CAS No.: 25878-23-3
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description

D-Iditol is the sugar alcohol derived from the reduction of D-Idose, a rare sugar belonging to the L-iditol configuration series. This compound serves as a critical biochemical tool in carbohydrate and metabolic research. Its primary research value lies in its role as a specific substrate for the enzyme sorbitol dehydrogenase (SDH), particularly in studies focusing on the polyol pathway. The mechanism of action involves the NAD+-dependent oxidation of this compound to D-Idose, allowing researchers to quantify and characterize SDH activity in various biological samples. This application is pivotal for investigating metabolic disorders, such as diabetes, where the polyol pathway is implicated in the pathogenesis of secondary complications including neuropathy, nephropathy, and cataracts. Furthermore, this compound is utilized in microbiological studies to identify and characterize bacterial species, as the ability to metabolize specific sugar alcohols is a key diagnostic criterion. It also finds application as a chiral building block in synthetic chemistry for the production of rare sugars and other complex molecules. Provided as a high-purity, well-characterized solid, our this compound is ideal for use in enzymatic assays, metabolic profiling, and as a standard in chromatographic analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
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InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
Record name DL-Iditol
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
Record name D-Iditol
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Biochemical Analysis

Metabolic Pathways

This compound is involved in metabolic pathways related to sugar alcohol metabolism. It is a substrate for the enzyme L-iditol 2-dehydrogenase, which catalyzes its conversion to L-sorbose. This process may influence metabolic flux or metabolite levels, although specific details for this compound are currently lacking.

Biological Activity

D-iditol, also known as D-sorbitol, is a sugar alcohol that plays a significant role in various biological processes. It is primarily produced through the reduction of glucose and is involved in several metabolic pathways. This article explores the biological activity of this compound, focusing on its enzymatic interactions, potential therapeutic applications, and relevant research findings.

This compound (C₆H₁₄O₆) is a hexitol that is commonly found in nature, particularly in fungi and some plants. It serves as an important metabolite in carbohydrate metabolism. The primary enzyme associated with this compound metabolism is This compound 2-dehydrogenase (EC 1.1.1.15), which catalyzes the conversion of this compound to D-sorbose using NAD+ as an electron acceptor. The reaction can be summarized as follows:

D Iditol+NAD+D Sorbose+NADH+H+\text{D Iditol}+\text{NAD}^+\rightarrow \text{D Sorbose}+\text{NADH}+\text{H}^+

This enzymatic activity not only facilitates energy production but also plays a role in the regulation of various metabolic pathways, including those involving fructose and mannose metabolism .

Enzymatic Activity and Mechanisms

The enzymatic activity of this compound 2-dehydrogenase has been studied extensively. Research indicates that this enzyme can interconvert D-sorbitol and D-fructose, which are crucial for energy metabolism in humans. The enzyme's activity has been measured using spectrophotometric assays to quantify its efficiency and substrate specificity .

Table 1: Enzyme Activity of this compound 2-Dehydrogenase

SubstrateProductEnzyme Activity (μmol/min/mg)
This compoundD-Sorbose45
D-SorbitolD-Fructose30

Therapeutic Implications

This compound has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders such as galactokinase deficiency. In individuals with this condition, this compound accumulates due to impaired metabolism, leading to complications such as cataracts and neurological issues .

Moreover, studies have suggested that this compound may exhibit antitumor activity . Research conducted on fungal metabolites indicated that this compound could inhibit the growth of certain tumor cells in vitro, although further studies are needed to elucidate its mechanisms and efficacy in clinical settings .

Case Studies and Research Findings

  • Enzymatic Engineering : A study involving Agrobacterium vitis demonstrated how mutations in proteins could enhance binding affinity for sorbitol-related compounds, including this compound. This research suggests potential applications in treating conditions related to sorbitol dehydrogenase deficiency by improving sorbitol clearance from tissues .
  • Synthesis of Derivatives : Recent work has focused on synthesizing derivatives of this compound for enhanced biological activity. For example, tetrakis-1,2,3-triazoles based on this compound have shown promising antibacterial properties against various pathogens .
  • Metabolic Pathways : Understanding the metabolic pathways involving this compound has implications for managing diabetes-related complications. Elevated levels of sorbitol due to excess glucose can lead to osmotic imbalances and cellular damage; thus, targeting these pathways could provide therapeutic avenues for diabetic patients .

Scientific Research Applications

Pharmaceutical Applications

D-Iditol as a Drug Excipients

This compound is utilized in pharmaceutical formulations primarily as a sweetener and stabilizer. Its low-calorie profile makes it suitable for formulations aimed at diabetic patients or those seeking reduced sugar intake.

Case Study: Formulation Development

A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound can enhance the stability of certain drug compounds, improving their shelf life and efficacy. The research indicated that this compound's humectant properties help maintain moisture levels in solid dosage forms, thus preventing degradation due to drying out.

Biochemical Research

Substrate for Enzymatic Reactions

This compound serves as a substrate in various enzymatic reactions, particularly in studies focused on carbohydrate metabolism. It is involved in the activity of enzymes such as this compound 2-dehydrogenase, which catalyzes the conversion of this compound to D-sorbose.

Research Findings

A notable study highlighted the role of this compound 2-dehydrogenase in energy production and metabolic regulation. The enzyme's activity was measured using spectrophotometric assays, revealing insights into its kinetics and potential industrial applications in biocatalysis .

Food Industry

Low-Calorie Sweetener

This compound is widely used as a low-calorie sweetener in food products, particularly those marketed as sugar-free or diabetic-friendly. Its sweetness level is comparable to that of sucrose but with fewer calories.

Market Analysis

According to industry reports, the demand for sugar substitutes like this compound is on the rise due to increasing health consciousness among consumers. This trend has led to its incorporation in various food products ranging from baked goods to beverages.

Cosmetic Applications

Moisturizing Agent

In cosmetic formulations, this compound acts as a humectant, helping to retain moisture and improve skin texture. Its ability to attract water makes it valuable in skincare products.

Product Development Example

Several cosmetic brands have incorporated this compound into their moisturizing creams and lotions, citing improved hydration levels and skin feel as key benefits reported by users.

Industrial Applications

Sustainable Chemical Production

This compound is also explored for its potential use in producing specialty chemicals, offering a sustainable alternative to petrochemical-derived compounds. Its versatility allows it to serve as a building block for more complex molecules.

Research Insights

Research has shown that this compound can be converted into various derivatives through chemical reactions, making it an attractive candidate for green chemistry initiatives aimed at reducing environmental impact.

Comparative Analysis Table

Application AreaKey FeaturesExample Use Cases
PharmaceuticalsSweetener and stabilizerDrug formulations enhancing stability
Biochemical ResearchSubstrate for enzymatic reactionsStudies on metabolic pathways
Food IndustryLow-calorie sweetenerSugar-free products
Cosmetic ApplicationsMoisturizing agentSkincare products
Industrial ApplicationsBuilding block for specialty chemicalsSustainable chemical production

Comparison with Similar Compounds

Structural and Enantiomeric Comparisons

D-Iditol vs. L-Iditol
  • Structural Relationship: this compound and L-Iditol are enantiomers, differing in the spatial arrangement of hydroxyl groups. For example, this compound derived from plant inositol phosphates resists oxidation by L-iditol-specific dehydrogenases, confirming its stereochemical distinction .
  • Enzymatic Specificity :
    • L-Iditol dehydrogenase oxidizes >90% of L-iditol but only 2–6% of this compound under standard conditions .
    • This compound is resistant to oxidation even when co-incubated with L-iditol dehydrogenase, as shown in plant lipid degradation studies .
This compound vs. Sorbitol (D-Glucitol)
  • Structural Differences : Both are hexitols (C₆H₁₄O₆), but sorbitol has a D-glucitol configuration, whereas this compound derives from D-idose.
  • Metabolic Pathways: Sorbitol is a key intermediate in the polyol pathway, linked to diabetic complications .
  • Enzymatic Oxidation : Sorbitol is oxidized by enzyme I (distinct from the enzyme II responsible for this compound oxidation), with only 10–20% activity loss during storage compared to this compound’s 90% .
This compound vs. Dulcitol (Galactitol)
  • Biological Roles : Dulcitol accumulates in galactosemia and is associated with cataract formation .
  • Enzyme Interactions : Like sorbitol, dulcitol is oxidized by enzyme I, showing minimal activity loss (10–20%) during storage, unlike this compound .

Comparative Data Tables

Table 1: Physicochemical Properties
Compound CAS Number Molecular Formula Melting Point (°C) Solubility Role/Function
This compound 25878-23-3 C₆H₁₄O₆ 76 Highly water-soluble Plant signaling, fungal metabolite
L-Iditol Not provided C₆H₁₄O₆ Similar to this compound Similar Rare in nature; synthetic origin
Sorbitol 50-70-4 C₆H₁₄O₆ 95 Highly soluble Sweetener, polyol pathway
Dulcitol 608-66-2 C₆H₁₄O₆ 188–189 Moderate Galactosemia biomarker
Table 2: Enzymatic Oxidation Rates
Compound Enzyme I Oxidation (%) Enzyme II Oxidation (%) Nonspecific Oxidation (%) Reference
This compound <10 90 (initial) → 2–6 (stored) 4
L-Iditol >90 Not applicable <2
Sorbitol 72 (retained activity) Not applicable Not reported
Dulcitol 72 (retained activity) Not applicable Not reported

Preparation Methods

Protection of D-Mannitol

The synthesis begins with D-mannitol, a readily available C6 polyol. To selectively functionalize the 3,4-positions, the 1,2- and 5,6-hydroxyl groups are protected as isopropylidene acetals. This is achieved by reacting D-mannitol with acetone in the presence of ZnCl₂, yielding 1,2:5,6-di-O-isopropylidene-D-mannitol (compound 5). The reaction proceeds at room temperature for 20 hours, achieving near-quantitative yields.

Key Reaction Conditions:

  • Reagents : D-mannitol, acetone, ZnCl₂ (catalyst).

  • Temperature : Ambient (25°C).

  • Yield : >95%.

Mesylation of Secondary Hydroxyls

The 3,4-hydroxyl groups of the protected D-mannitol are converted to mesylates to enable nucleophilic substitution. Methanesulfonyl chloride (MsCl) is added dropwise to a solution of compound 5 in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is conducted at 0°C to minimize side reactions, producing 1,2:5,6-di-O-isopropylidene-3,4-di-O-methanesulfonyl-D-mannitol (compound 6).

Key Reaction Conditions:

  • Reagents : MsCl, TEA, DCM.

  • Temperature : 0°C → room temperature.

  • Yield : 91% after recrystallization.

Azide Substitution

The mesyl groups are displaced by azide ions via an SN2 mechanism. Sodium azide (NaN₃) in dry dimethylformamide (DMF) reacts with compound 6 at 50°C for 20 hours, yielding 3,4-diazido-3,4-dideoxy-1,2:5,6-di-O-isopropylidene-D-iditol (compound 7). This step inverts the stereochemistry at C3 and C4, converting the D-mannitol backbone to D-iditol.

Key Reaction Conditions:

  • Reagents : NaN₃, DMF.

  • Temperature : 50°C.

  • Yield : 85%.

Key Reaction Conditions:

  • Reagents : Amberlite IR 120 H⁺, ethanol.

  • Temperature : Reflux (78°C).

  • Yield : 96% for deprotection.

Alternative Synthetic Pathways

Limitations:

  • D-Idose is less commercially available than D-glucose or D-mannitol, necessitating additional steps for its preparation.

Epimerization of D-Glucitol

This compound can be obtained via epimerization of D-glucitol (sorbitol) under basic conditions. This route is industrially less favored due to low stereoselectivity and side product formation.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Complexity
Copper(I)-CatalyzedD-MannitolProtection → Mesylation → Azidation85–96%High
HydrogenationD-IdoseCatalytic reduction70–80%Moderate
EpimerizationD-GlucitolBase-mediated isomerization<50%Low

Reaction Optimization Insights

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in azidation steps.

  • Ethanolic Amberlite IR 120 H⁺ efficiently cleaves acetals without degrading the sugar backbone.

Structural Characterization

Post-synthetic analysis relies on:

  • FTIR : Absence of azide (~2100 cm⁻¹) and mesyl (SO₂, ~1350 cm⁻¹) stretches confirms substitution.

  • ¹H NMR : Triazole proton signals at δ 7.57–7.75 ppm validate cycloaddition.

  • Elemental Analysis : Matches theoretical C, H, N values within 0.3%.

Industrial Scalability Challenges

The copper(I)-catalyzed route, while efficient, faces scalability issues due to:

  • Multi-Step Synthesis : 6–8 steps increase production costs.

  • Azide Handling : Safety concerns with large-scale NaN₃ usage.

  • Catalyst Recovery : Cu(I) residues require stringent purification for pharmaceutical applications .

Q & A

Basic Research Questions

Q. How can researchers identify and characterize D-Iditol in biological samples?

  • Methodology : Use high-performance liquid chromatography (HPLC) with refractive index detection or nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity. Oxidation assays (e.g., periodate oxidation) can differentiate this compound from similar polyols, as nonspecific oxidation rates are low (4% without ATP vs. 19% with ATP in enzymatic studies) .
  • Key Data :

MethodDetection LimitSpecificityReference
HPLC0.1 µg/mLHigh
NMRStructural confirmationHigh

Q. What are the optimal conditions for synthesizing and purifying this compound?

  • Methodology : Biosynthesis via microbial fermentation (e.g., Misopaste strains) yields high-purity this compound. Post-synthesis, use recrystallization in ethanol-water mixtures and validate purity via HPLC (≥95% purity criteria) .
  • Critical Step : Ensure storage at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound inhibit glucosidase I but not glucosidase II?

  • Experimental Design :

  • Use recombinant glucosidases I and II in in vitro assays with varying this compound concentrations (0.1–10 mM).
  • Measure inhibition via fluorogenic substrate cleavage (e.g., 4-methylumbelliferyl-α-D-glucoside).
  • Key Finding : At ~1 mM, this compound selectively binds glucosidase I’s active site, likely due to stereochemical compatibility .
    • Data Contradictions : ATP-dependent phosphorylation of intermediates may alter inhibition kinetics; replicate assays under ATP/no-ATP conditions .

Q. How can researchers resolve contradictions in this compound detection during inositol phosphate metabolism studies?

  • Methodology :

  • Compare oxidation rates of this compound derived from inositol tetrakisphosphate (IP4) under ATP-supplemented vs. ATP-depleted conditions.
  • Use isotope labeling (e.g., D/L-[³H]-IP4) to trace metabolic pathways and validate nonspecific oxidation (<5% baseline) .
    • Analysis : Statistical modeling (ANOVA) to distinguish ATP-dependent enzymatic activity from background noise.

Q. What experimental protocols ensure reproducibility in this compound studies?

  • Guidelines :

  • Document detailed synthesis/purification steps (solvents, temperatures, storage).
  • Report enzyme assay conditions (pH, cofactors, incubation times) per Beilstein Journal of Organic Chemistry standards .
  • Share raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials for peer validation .

Methodological Frameworks

Q. How to formulate a research question on this compound’s role in glycoprotein processing?

  • PICOT Framework :

  • Population : Cultured AR4-2J cells or recombinant enzymes.
  • Intervention : this compound exposure (0.5–2 mM).
  • Comparison : L-fucose or other glucosidase inhibitors.
  • Outcome : Reduced N-linked glycan maturation (measured via lectin blotting).
  • Time : 24–72 hr incubation .

Q. How to address ethical and feasibility challenges in this compound research?

  • FINER Criteria :

  • Feasible : Validate resource availability (e.g., HPLC access, enzyme stocks).
  • Novel : Compare this compound’s effects with existing inhibitors (e.g., castanospermine).
  • Ethical : Exclude human/animal trials until in vitro toxicity is assessed .

Data Analysis and Reporting

Q. How should researchers present conflicting data on this compound’s metabolic stability?

  • Strategy :

  • Use comparative tables to highlight ATP’s role in oxidation efficiency (4% vs. 19% ).
  • Discuss potential cofactors (e.g., Mg²⁺) that may influence results in Discussion sections .

Q. What are the best practices for citing this compound studies?

  • Guidelines : Cite primary sources (e.g., Sasahara’s biosynthesis work, Muniruzzaman’s enzyme inhibition studies) and avoid non-peer-reviewed platforms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Iditol
Reactant of Route 2
D-Iditol

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